![molecular formula C11H23N3 B1425021 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane CAS No. 1268334-80-0](/img/structure/B1425021.png)
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Übersicht
Beschreibung
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is 1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been synthesized using a combination of solution-phase and solid-phase chemistries, leading to good yield and high purity. This synthesis method is important for producing novel substituted 3,8,11-triazaspiro[5,6]dodecan-7-ones (Qin et al., 2011).
- Another study explored the bromination of 1-methylpiperidine-4-carboxaldehyde for the synthesis of 3,7,11-triazaspiro[5.6]dodecane and its derivatives. This process included cyanoethylation and alkylation, providing insights into the chemical properties and synthesis pathways (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Catalytic and Structural Studies
- Research on 3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane as a potential bifunctional mimic of transaminases highlights its possible role in catalysis. The synthesis process described provides a pathway for exploring its catalytic activities (Wu & Ahlberg, 1992).
- The crystal structure of a related compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, was analyzed using X-ray diffraction. This study offers valuable insights into the structural aspects of similar compounds (Islam et al., 2015).
Novel Applications and Synthesis
- Fluorinated spiro-heterocycles similar to 3,7,11-triazaspiro[5.6]dodecane have been synthesized, with their structures analyzed using X-ray diffraction and NMR techniques. This represents an innovative approach to the design of new spiro-heterocyclic compounds (Islam et al., 2015).
Chirality and Stereochemistry
- The synthesis of chiral cyclic amines, including 3,7,11-triazaspiro[5.6]dodecane derivatives, has been explored. This research contributes to the understanding of chirality in azaadamantane derivatives, which has implications in stereochemistry (Rivera et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJLTJOUBXPZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



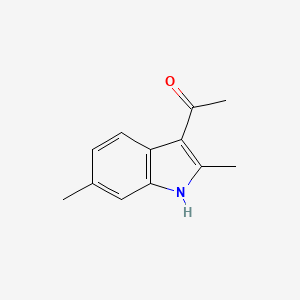
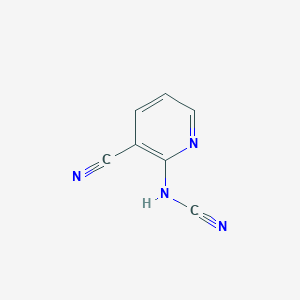
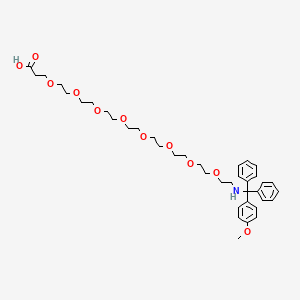
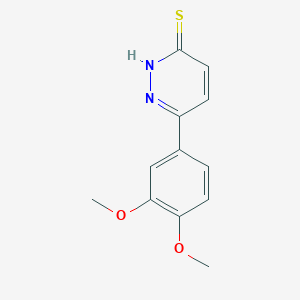
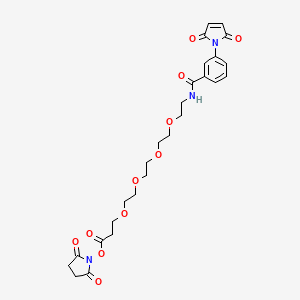
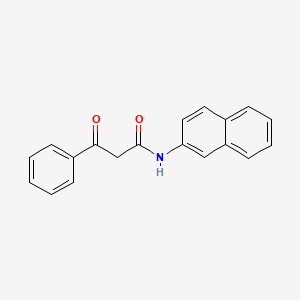
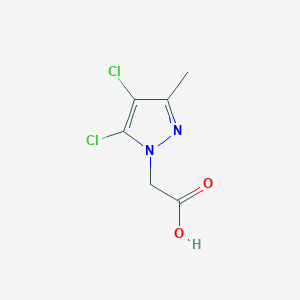
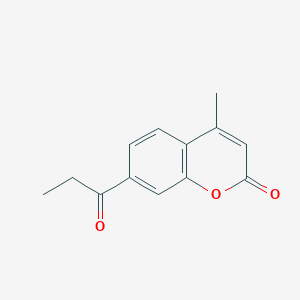
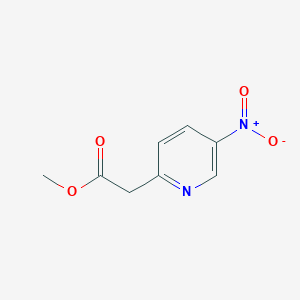
![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)
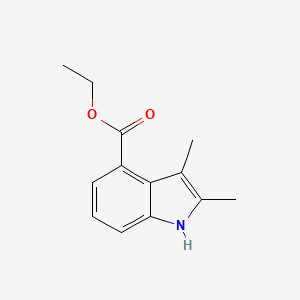
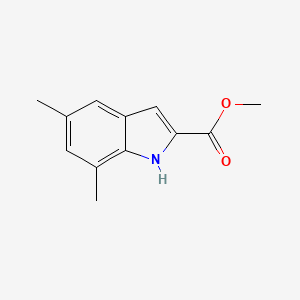

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)